Ceftizoximesodium
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Overview
Description
Ceftizoxime sodium is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin that can be administered intravenously or by suppository and is highly resistant to a broad spectrum of beta-lactamases .
Preparation Methods
The preparation of ceftizoxime sodium involves several steps:
Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.
Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water, followed by a buffer solution.
Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C, and stirred until clear.
Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.
Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.
Crystallization: The temperature of the solution is controlled at 13-15°C, ethanol is added, and ceftizoxime sodium seed crystals are grown.
Chemical Reactions Analysis
Ceftizoxime sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for ceftizoxime sodium.
Substitution: It can undergo substitution reactions, particularly involving the beta-lactam ring.
Common Reagents and Conditions: Typical reagents include beta-lactamase inhibitors and other cephalosporins. Conditions often involve aqueous solutions and controlled temperatures.
Major Products: The major products formed from these reactions include various cephalosporin derivatives.
Scientific Research Applications
Ceftizoxime sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of beta-lactam antibiotics and their resistance mechanisms.
Biology: It is employed in microbiological research to study bacterial resistance and the efficacy of antibiotics.
Mechanism of Action
Ceftizoxime sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. It has excellent beta-lactamase stability and is effective against many gram-negative, nosocomially acquired pathogens .
Comparison with Similar Compounds
Ceftizoxime sodium is compared with other third-generation cephalosporins such as cefotaxime and cefoperazone:
Cefotaxime: Similar in structure and properties but is subject to metabolism, unlike ceftizoxime sodium.
Cefoperazone: Ceftizoxime sodium generally exhibits a wider spectrum and greater activity against Enterobacteriaceae compared to cefoperazone.
Similar Compounds
- Cefotaxime
- Cefoperazone
- Ceftriaxone
- Cefixime
Properties
Molecular Formula |
C16H16N5NaO8S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1 |
InChI Key |
YDRYQCBMSLOZEP-IMTJYWFQSA-M |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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